molecular formula C11H18Cl2N2 B3013489 N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride CAS No. 2567496-33-5

N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride

Cat. No.: B3013489
CAS No.: 2567496-33-5
M. Wt: 249.18
InChI Key: JXYXWVRKLRHWCL-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride is an organic compound with the chemical formula C7H9ClN2. It is a colorless to pale yellow oil-like liquid that is slightly soluble in water but can dissolve in organic solvents such as ethanol, ether, and ketones . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Similar compounds, such as nitenpyram and acetamiprid, are known to interact with the nicotinic acetylcholine receptor (nachr) in insects . The nAChR plays a crucial role in the transmission of nerve impulses in the nervous system.

Mode of Action

EN300-27699173 likely interacts with its targets in a similar manner to related compounds. For instance, Acetamiprid, a neonicotinoid insecticide, activates the nAChR, leading to paralysis and death of pest organisms

Biochemical Pathways

It’s known that neonicotinoids like acetamiprid can affect the signaling pathways mediated by nachr . The activation of these receptors can disrupt normal neural signaling, leading to paralysis and death in insects.

Pharmacokinetics

Similar compounds are known to be metabolized by cytochrome p450 enzymes . These enzymes play a key role in the metabolism and elimination of many xenobiotics and drugs. The impact of these properties on the bioavailability of EN300-27699173 would need further investigation.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the activation of nachr by en300-27699173 could lead to disruption of neural signaling, resulting in paralysis and death of the target organisms .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride can have various effects on cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is present .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of protective atmospheres such as nitrogen or argon is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as an intermediate in various synthetic pathways and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2.ClH/c1-9(2)5-6-13-7-10-3-4-11(12)14-8-10;/h3-4,8-9,13H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYXWVRKLRHWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CN=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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